molecular formula C13H12ClF2N3O B4183275 2-chloro-4,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

2-chloro-4,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B4183275
M. Wt: 299.70 g/mol
InChI Key: DWOKROGSCDUYIR-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a synthetic organic compound that features a benzamide core substituted with chlorine and fluorine atoms, as well as an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-4,5-difluorobenzoic acid.

    Amidation: The carboxylic acid group of 2-chloro-4,5-difluorobenzoic acid is converted to an amide using 3-(1H-imidazol-1-yl)propylamine. This step often employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The imidazole moiety can participate in redox reactions, altering its electronic properties and potentially its biological activity.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used; for example, methoxy or tert-butoxy derivatives.

    Oxidation: Oxidized forms of the imidazole ring.

    Reduction: Reduced forms of the imidazole ring or the benzamide core.

    Hydrolysis: 2-chloro-4,5-difluorobenzoic acid and 3-(1H-imidazol-1-yl)propylamine.

Scientific Research Applications

2-chloro-4,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The benzamide core can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex and modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide: shares structural similarities with other benzamide derivatives and imidazole-containing compounds.

    2-chloro-4,5-difluorobenzamide: Lacks the imidazole moiety, which may result in different biological activities.

    N-[3-(1H-imidazol-1-yl)propyl]benzamide: Lacks the chlorine and fluorine substitutions, affecting its chemical reactivity and biological properties.

Uniqueness

The unique combination of chlorine, fluorine, and imidazole substitutions in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Its ability to interact with multiple biological targets and undergo various chemical reactions highlights its versatility compared to similar compounds.

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-(3-imidazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF2N3O/c14-10-7-12(16)11(15)6-9(10)13(20)18-2-1-4-19-5-3-17-8-19/h3,5-8H,1-2,4H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOKROGSCDUYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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